Ferrous lactate

Description

Properties

Molecular Formula |

C₆H₁₀FeO₆·xH₂O |

|---|---|

Molecular Weight |

233.98 |

IUPAC Name |

2-hydroxypropanoic acid;iron |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |

SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |

Synonyms |

(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |

Origin of Product |

United States |

Foundational & Exploratory

Ferrous Lactate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of ferrous lactate (B86563). Ferrous lactate, the iron(II) salt of lactic acid, is a significant compound in the pharmaceutical and food industries, primarily utilized for iron fortification and the treatment of iron-deficiency anemia.[1][2] Its high bioavailability and favorable tolerability profile make it a preferred choice over other iron salts.[1][3][4] This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological and chemical processes to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Properties

Ferrous lactate is a greenish-white crystalline powder or crystalline mass with a characteristic faint, slightly sweet, or metallic odor.[5][6][7] It is commercially available in both dihydrate and trihydrate forms.[7][8] The compound is generally stable under dry storage conditions but can be affected by light and may oxidize upon prolonged exposure to air and moisture.[3][5][9] It is crucial to store it in tightly closed containers to prevent degradation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of ferrous lactate, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀FeO₆ | [6][10][11] |

| Molecular Weight | Anhydrous: 233.98 g/mol Trihydrate: 288.03 g/mol | [10][12] |

| Appearance | Greenish-white crystals or light green powder | [5][6][10] |

| Solubility | Soluble in water; practically insoluble in ethanol; insoluble in ether | [5][10][12] |

| Trihydrate: 2.1 g/100 mL in water at 10 °C | [12] | |

| Trihydrate: 8.5 g/100 mL in water at 100 °C | [12] | |

| Dihydrate: 2% in water at 25 °C | [12] | |

| Melting Point | Decomposes upon heating | [3][10] |

| pH | 4.0 - 6.0 (for a 1-2% solution) | [5] |

| Elemental Iron Content | Approximately 19% | [3] |

Chemical Structure and Coordination Chemistry

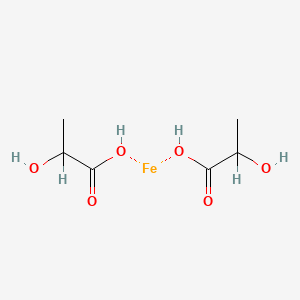

Ferrous lactate is an organometallic compound where a central ferrous ion (Fe²⁺) is coordinated with two lactate anions (CH₃CH(OH)COO⁻).[12][13][14] The lactate ligand is bidentate, coordinating to the iron atom through the oxygen atoms of both the carboxylate and hydroxyl groups.[11] This chelation contributes to the stability and solubility of the compound. The overall structure forms a coordination complex, an example being Fe(lactate)₂(H₂O)₂·H₂O.[12] The iron is in the +2 oxidation state, which is more soluble and bioavailable than the ferric (+3) state.

The compound exists in hydrated forms, most commonly as a dihydrate or trihydrate. These water molecules are part of the crystalline structure and contribute to its stability.

Experimental Protocols and Methodologies

Synthesis of Ferrous Lactate

Several methods are employed for the synthesis of ferrous lactate. The choice of method often depends on the desired purity and scale of production.

1. Reaction with Ferrous Sulfate (B86663): This is a common method involving the reaction of a lactate salt (e.g., calcium lactate or sodium lactate) with ferrous sulfate.[5][12][15] The reaction with calcium lactate results in the precipitation of calcium sulfate, which can be removed by filtration, leaving aqueous ferrous lactate.[12]

-

Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → CaSO₄(s)↓ + Fe(C₃H₅O₃)₂(aq)[12]

-

Protocol Outline:

-

Prepare aqueous solutions of sodium lactate (e.g., 58.2-61.4 wt%) and ferrous sulfate heptahydrate (e.g., 40-50 wt%).[16]

-

Mix the solutions under controlled temperature (e.g., 35-45 °C) and an inert atmosphere (e.g., carbon dioxide or hydrogen) to prevent oxidation of the ferrous ion.[8][16]

-

Stir the reaction mixture for a defined period (e.g., 1.5-2.5 hours) to allow for the formation of ferrous lactate crystals.[16]

-

Separate the precipitated crystals from the mother liquor via filtration.[4][16][17]

-

Wash the crystals with water to remove any remaining sulfates and other impurities.[4][16][17]

-

Dry the purified crystals under vacuum at a temperature not exceeding 70°C.[16]

-

2. Direct Reaction with Lactic Acid: Ferrous lactate can also be synthesized by the direct reaction of lactic acid with an iron source, such as iron filings, ferrous carbonate, or ferrous hydroxide.[4][5][8][15]

-

Protocol Outline (using Ferrous Carbonate):

-

React ferrous carbonate and lactic acid as the primary raw materials.[18]

-

Use iron powder as a reducing agent to protect the ferrous state.[18]

-

The reaction produces ferrous lactate and carbon dioxide gas.[18]

-

The resulting solution is subjected to centrifugation, concentration, and crystallization.[18]

-

The crystals are then washed, dried, and pulverized to obtain the final product.[18] This method avoids the introduction of sulfate or chloride ion contaminants.[18]

-

Caption: A generalized workflow for the synthesis and purification of ferrous lactate.

Structural Characterization Methods

The precise structure and purity of ferrous lactate are critical for its use in pharmaceutical applications. Standard analytical techniques are employed for its characterization.

-

X-Ray Crystallography (XRC) / X-Ray Powder Diffraction (XRPD): These techniques are fundamental for determining the crystalline structure of ferrous lactate.[19][20] By exposing a crystal of the compound to X-rays, a diffraction pattern is generated, which provides detailed information about the arrangement of atoms and the unit cell dimensions.[19] XRPD is particularly useful for identifying the specific crystalline form (e.g., dihydrate vs. trihydrate) and for detecting the presence of crystalline impurities in a powdered sample.[20] The diffraction pattern serves as a "fingerprint" for the compound.[20]

-

Spectroscopy (e.g., Near-Infrared): Spectroscopic methods are used for the qualitative and quantitative analysis of ferrous lactate. For instance, near-infrared diffuse reflectance spectroscopy can be used as a pharmaceutical reference standard for determining the amount of ferrous lactate in pharmaceutical formulations.[5]

-

Thermal Analysis (DSC/DTG): Differential Scanning Calorimetry (DSC) and Derivative of Thermogravimetry (DTG) are used to study the thermal properties of ferrous lactate, such as its melting point and decomposition behavior.[20] These methods can confirm the identity of the iron compound in a dietary supplement and provide information about its hydration state and thermal stability.[20]

Role in Drug Development and Biological Pathways

Ferrous lactate is a key active pharmaceutical ingredient in medications and supplements for treating and preventing iron-deficiency anemia.[1][14] Its efficacy is attributed to the high bioavailability of the ferrous (Fe²⁺) iron.[3]

Mechanism of Absorption and Iron Homeostasis

Upon oral ingestion, ferrous lactate dissolves in the gastrointestinal tract. The ferrous iron is more readily absorbed by the body compared to ferric iron.

-

Dissociation: In the acidic environment of the stomach, ferrous lactate dissociates into ferrous ions (Fe²⁺) and lactate ions.

-

Uptake: The Fe²⁺ ions are transported into the intestinal enterocytes, primarily in the duodenum and proximal jejunum, by the Divalent Metal Transporter 1 (DMT1).

-

Intracellular Fate: Once inside the enterocyte, iron can be either:

-

Stored as ferritin, an intracellular iron-storage protein.

-

Transported into the bloodstream.

-

-

Systemic Transport: For systemic transport, iron is exported from the enterocyte by the protein ferroportin. It is then oxidized to ferric iron (Fe³⁺) and binds to transferrin, the primary iron-carrying protein in the blood. Transferrin delivers iron to various tissues, particularly the bone marrow for hemoglobin synthesis.

The lactate component is metabolized separately, entering the Krebs cycle for energy production.

Caption: The absorption and transport of iron from ferrous lactate in the body.

Lactate's Role in Iron Regulation

Recent research has uncovered a role for lactate as a signaling molecule in iron homeostasis. Lactate can increase the expression of hepcidin (B1576463), the master regulatory hormone of systemic iron levels.[21]

-

Mechanism: Lactate enters hepatocytes and binds to and activates soluble adenylyl cyclase (sAC). This increases cellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances signaling through the bone morphogenetic protein (BMP)-SMAD pathway.[21] This signaling cascade ultimately increases the transcription of the HAMP gene, which encodes hepcidin.[21] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, reducing iron release into the bloodstream.[21]

Caption: Signaling pathway showing how lactate stimulates hepcidin expression.

Conclusion

Ferrous lactate is a well-characterized iron salt with significant therapeutic applications. Its favorable chemical properties, including good water solubility and high bioavailability of ferrous iron, combined with a lower incidence of gastrointestinal side effects, underscore its importance in drug development for treating iron deficiency. A thorough understanding of its synthesis, structural characteristics, and biological interactions is essential for its effective and safe utilization in pharmaceutical and nutritional formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. openpr.com [openpr.com]

- 3. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]

- 4. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]

- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]

- 6. Ferrous Lactate | Henan Techway Chemical Co.,Ltd [techwaychem.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]

- 10. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ferrous Lactate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 13. Iron lactate - Cortex Chemicals [cortexch.com]

- 14. biologyonline.com [biologyonline.com]

- 15. Cas 5905-52-2,Ferrous lactate | lookchem [lookchem.com]

- 16. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 17. Iron Lactate - Ferrum Lactate - Descrizione [tiiips.com]

- 18. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ferrous Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for ferrous lactate (B86563). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical pathways and purification workflows involved in producing high-purity ferrous lactate.

Introduction to Ferrous Lactate

Ferrous lactate, the iron(II) salt of lactic acid, is a widely utilized compound in the pharmaceutical and food industries. It serves as an effective iron supplement for treating iron-deficiency anemia due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts like ferrous sulfate (B86663).[1] In the food industry, it is used as a color retention agent and a nutrient fortificant.[2][3] The quality and purity of ferrous lactate are critical for its efficacy and safety, necessitating well-defined and controlled synthesis and purification processes.

Synthesis of Ferrous Lactate

Several synthetic routes are employed for the production of ferrous lactate. The choice of method often depends on factors such as the desired purity, yield, cost of starting materials, and scalability. The most common methods are detailed below.

Double Displacement Reaction

This method involves the reaction of a soluble lactate salt with a soluble ferrous salt. The precipitation of a less soluble inorganic salt drives the reaction forward, leaving ferrous lactate in the aqueous solution.

This is a common laboratory and industrial method where an aqueous solution of calcium lactate is reacted with ferrous sulfate. Calcium sulfate, which has low solubility, precipitates out of the solution and is removed by filtration.[2]

Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + CaSO₄(s)↓

Experimental Protocol: Synthesis of Ferrous Lactate from Calcium Lactate and Ferrous Sulfate

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of calcium lactate.

-

Prepare an aqueous solution of ferrous sulfate heptahydrate.

-

-

Reaction:

-

Slowly add the ferrous sulfate solution to the calcium lactate solution with constant stirring.

-

Maintain the reaction temperature between 45-50°C.

-

Adjust the pH to 2.5-3.0.

-

Continue stirring for approximately 40 minutes.[4]

-

-

Separation of Byproduct:

-

Allow the precipitate of calcium sulfate to settle.

-

Filter the mixture to remove the solid calcium sulfate. The filtrate contains the aqueous ferrous lactate.

-

Similar to the calcium lactate method, sodium lactate can be reacted with ferrous sulfate. This method is advantageous as both reactants are highly soluble in water.

Reaction: 2Na(C₃H₅O₃)(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + Na₂SO₄(aq)

Experimental Protocol: Synthesis of Ferrous Lactate from Sodium Lactate and Ferrous Sulfate

-

Preparation of Reactant Solutions:

-

Prepare a concentrated aqueous solution of sodium lactate (58.2-61.4 wt%).

-

Prepare a concentrated aqueous solution of ferrous sulfate heptahydrate (40-50 wt%).[1]

-

-

Reaction:

-

Add the ferrous sulfate solution to the sodium lactate solution with stirring. The weight ratio of the sodium lactate solution to the ferrous sulfate solution should be approximately 1:(1.42-1.88).[1]

-

Maintain the reaction temperature between 35-45°C.[1]

-

Carry out the reaction under a protective atmosphere (e.g., carbon dioxide or hydrogen) to prevent the oxidation of ferrous ions.[1]

-

Stir the mixture for 1.5-2.5 hours.[1]

-

-

Crystallization:

-

Ferrous lactate crystals will form during the reaction.

-

-

Isolation:

-

Separate the crystals from the mother liquor by filtration or centrifugation.[1]

-

Direct Reaction of an Iron Source with Lactic Acid

This approach involves the direct neutralization of lactic acid with a suitable iron source.

This method is favored for its simplicity and the avoidance of sulfate or chloride ion contamination. The reaction produces ferrous lactate, water, and carbon dioxide gas.[5]

Reaction: FeCO₃(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂O(l) + CO₂(g)↑

Experimental Protocol: Synthesis of Ferrous Lactate from Ferrous Carbonate and Lactic Acid

-

Preparation of Lactic Acid Solution:

-

Dilute 90% lactic acid with distilled water to a concentration of 5-14%.[5]

-

-

Reaction:

-

Add ferrous carbonate to the lactic acid solution in a reactor. The mass-to-volume ratio of ferrous carbonate (kg) to lactic acid solution (L) should be between 1:10 and 1:20.[5]

-

Add a small amount of iron powder (0.001-0.004% of the ferrous carbonate mass) to act as a reducing agent and protect against oxidation.[5]

-

Stir the mixture at a temperature between 45-70°C for 2-5 hours.[5]

-

-

Clarification:

-

After the reaction is complete, centrifuge the mixture to remove any unreacted solids. The supernatant is a solution of ferrous lactate.[5]

-

Direct reaction of metallic iron with lactic acid is another synthesis route. This method is straightforward but can be slower due to the heterogeneous nature of the reaction.

Reaction: Fe(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)↑

Experimental Protocol: Synthesis of Ferrous Lactate from Iron Filings and Lactic Acid

-

Reaction Mixture:

-

Add high-purity iron filings to an aqueous solution of lactic acid under controlled temperature conditions.

-

-

Reaction Progression:

-

The reaction proceeds with the evolution of hydrogen gas.

-

The reaction is typically carried out until the desired concentration of ferrous lactate is achieved.

-

-

Purification:

-

The resulting solution is filtered to remove any unreacted iron and other solid impurities.

-

Purification of Ferrous Lactate

Purification is a critical step to ensure the final product meets the stringent quality requirements for pharmaceutical and food applications. The primary goal is to remove unreacted starting materials, byproducts, and any ferric iron that may have formed due to oxidation.

Crystallization and Recrystallization

Crystallization is the most common method for purifying ferrous lactate. By carefully controlling conditions such as temperature and solvent composition, highly pure crystals of ferrous lactate can be obtained.

Experimental Protocol: Purification by Crystallization

-

Concentration:

-

The aqueous solution of ferrous lactate obtained from the synthesis step is concentrated by evaporation, typically under reduced pressure to avoid high temperatures that could promote oxidation.

-

-

Seeding and Crystallization:

-

Once the solution is sufficiently concentrated, it is cooled to induce crystallization.

-

Seeding with a small amount of pure ferrous lactate crystals (0.2-0.5% of the concentrated solution mass) can be employed to control crystal size and improve yield.[5]

-

The solution is stirred at a controlled speed (e.g., 30-80 rpm) at room temperature for 2-5 hours to allow for complete crystallization.[5]

-

-

Isolation of Crystals:

-

The crystallized ferrous lactate is separated from the mother liquor by centrifugation or vacuum filtration.[5]

-

-

Washing:

-

The crystals are washed with a suitable solvent, such as ethanol (B145695) (75-100%) or cold deionized water, to remove residual mother liquor and impurities.[1][5]

-

-

Drying:

-

Milling:

-

The dried crystals may be pulverized to obtain a fine powder of the desired particle size.[5]

-

Ion-Exchange Chromatography

While less common for the final purification of ferrous lactate itself, ion-exchange chromatography is a powerful technique for purifying the lactic acid feedstock or for removing ionic impurities from the reaction mixture. Cation-exchange resins can be used to remove cationic impurities, while anion-exchange resins can remove anionic impurities.[6][7][8][9]

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis and purification methods described.

Table 1: Comparison of Ferrous Lactate Synthesis Methods

| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reported Purity (%) |

| Ferrous Carbonate + Lactic Acid | Ferrous Carbonate, Lactic Acid, Iron Powder | 45 - 70 | 2 - 5 | 83 - 85 | 99.7 - 99.9 |

| Sodium Lactate + Ferrous Sulfate | Sodium Lactate, Ferrous Sulfate | 35 - 45 | 1.5 - 2.5 | ~92 | >98 |

Data compiled from patents CN104876816A and RU2453149C1.[1][5]

Table 2: Quality Control Parameters for Purified Ferrous Lactate

| Parameter | Specification | Analytical Method |

| Assay (as C₆H₁₀FeO₆, dried basis) | Not less than 96% | Titration with Potassium Permanganate[10] |

| Ferric Iron (Fe³⁺) | Not more than 0.6% | Titration with Sodium Thiosulfate[10] |

| Loss on Drying | Not more than 18% | Vacuum drying at 100°C[10] |

| pH (1 in 50 solution) | 5.0 - 6.0 | pH meter[10] |

| Water Content | Varies with hydrate (B1144303) form | Karl Fischer Titration, NIR Spectroscopy[11] |

Specifications are based on JECFA standards.[10]

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Synthesis of Ferrous Lactate from Ferrous Carbonate.

Caption: Purification Workflow for Ferrous Lactate.

Conclusion

The synthesis and purification of ferrous lactate can be achieved through various methods, with the direct reaction of ferrous carbonate and lactic acid, and the double displacement reaction of sodium lactate and ferrous sulfate being prominent examples that offer high yields and purity. The choice of a specific synthetic route will depend on the desired scale of production and the available starting materials. Regardless of the synthesis method, a robust purification process, primarily centered around controlled crystallization, is essential to obtain a final product that meets the stringent quality standards required for pharmaceutical and food-grade applications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for professionals involved in the development and manufacturing of ferrous lactate.

References

- 1. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 2. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 3. Iron Lactate [tiiips.com]

- 4. ferrous lactate [chembk.com]

- 5. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Lactic Acid Adsorption by Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. Determination of water in ferrous lactate by near infrared reflectance spectroscopy with a fibre-optic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of ferrous lactate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous lactate (B86563) in various solvents. Ferrous lactate, an iron (II) salt of lactic acid, is a widely used compound in pharmaceuticals and food fortification due to its high bioavailability. Understanding its solubility characteristics is critical for formulation development, bioavailability studies, and manufacturing processes.

Quantitative Solubility Data

The solubility of ferrous lactate is significantly influenced by the solvent, temperature, and pH of the medium. The following tables summarize the available quantitative data for the solubility of ferrous lactate.

Table 1: Solubility of Ferrous Lactate in Water at Various Temperatures

| Hydration State | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Trihydrate | 10 | 2.1 | [1] |

| Trihydrate | 100 | 8.5 | [1] |

| Dihydrate | 25 | 2.0 | [1] |

| Not Specified | 25 | 1.77 ± 0.02 |

Table 2: Qualitative and Quantitative Solubility of Ferrous Lactate in Various Solvents

| Solvent | Solubility | Comments | References |

| Water | Soluble | Solubility increases with temperature. | [2][3][4][5][6][7] |

| Ethanol | Practically Insoluble / Sparingly Soluble | [3][8][4][5][6][7] | |

| Ether | Insoluble | [1] | |

| Alkali Citrate Solutions | Soluble | [1] | |

| Non-polar organic solvents | Limited solubility |

Influence of pH on Solubility

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of ferrous lactate is crucial for obtaining reproducible and accurate results. The following protocol is a synthesized methodology based on established guidelines, such as the OECD Test Guideline 105, and general laboratory practices for equilibrium solubility determination.[11][12][13][14]

Principle: Equilibrium Shake-Flask Method

The equilibrium solubility is determined by establishing a saturated solution of ferrous lactate in the selected solvent. This is achieved by shaking an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of dissolved ferrous lactate in the supernatant is then determined analytically. This method is suitable for substances with a solubility of 10⁻² g/L or higher.[11][12]

Materials and Equipment

-

Ferrous lactate (analytical grade)

-

Selected solvents (e.g., deionized water, ethanol, buffered solutions at various pH)

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

pH meter

Experimental Procedure

-

Preparation of the Test System:

-

Add an excess amount of ferrous lactate to a glass flask. The excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the flask.

-

Tightly stopper the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the test temperature for a sufficient period (e.g., 24 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at the test temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is recommended to use a syringe fitted with a filter.

-

Quantitatively dilute the sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of ferrous lactate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the solubility of ferrous lactate in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

-

Analytical Method for Ferrous Ion Determination (Example: Spectrophotometry)

A common method for determining the concentration of ferrous ions is complexation with a chromogenic agent followed by spectrophotometric measurement.

-

Reagents:

-

Ferrous lactate standard solutions of known concentrations.

-

Complexing agent solution (e.g., 1,10-phenanthroline (B135089) or Ferrozine).

-

Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the ferrous state, if necessary.

-

Buffer solution to maintain an optimal pH for color development.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of ferrous lactate with known concentrations.

-

Add the complexing agent and buffer to each standard and allow the color to develop.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

Treat the diluted supernatant from the solubility experiment with the complexing agent and buffer in the same manner as the standards.

-

Measure the absorbance of the sample.

-

Determine the concentration of ferrous lactate in the diluted sample from the calibration curve.

-

Visualizations

The following diagrams illustrate the key experimental workflow and influencing factors.

Caption: Experimental workflow for determining the equilibrium solubility of ferrous lactate.

References

- 1. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fao.org [fao.org]

- 4. Ferrous Lactate | Henan Techway Chemical Co.,Ltd [techwaychem.com]

- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]

- 6. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]

- 7. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]

- 8. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ve.scielo.org [ve.scielo.org]

- 10. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. acri.gov.tw [acri.gov.tw]

- 13. laboratuar.com [laboratuar.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Stability of Ferrous Lactate Under Various pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized iron source in pharmaceuticals and food fortification due to its high bioavailability and favorable tolerability profile. As a ferrous iron compound, its stability is paramount to ensure efficacy and safety, as oxidation to the ferric state (Fe³⁺) can decrease absorption and increase pro-oxidant activity. The pH of the surrounding environment is a critical factor governing the rate of this oxidation. This technical guide provides an in-depth analysis of the stability of ferrous lactate under various pH conditions, complete with experimental protocols and an exploration of the relevant biological signaling pathways.

Data Presentation: pH-Dependent Stability of Ferrous Lactate

The stability of ferrous lactate is intrinsically linked to the oxidation kinetics of the ferrous ion (Fe²⁺). While specific kinetic studies on ferrous lactate are not extensively available in peer-reviewed literature, the fundamental principles of ferrous iron oxidation in aqueous solutions provide a strong framework for understanding its behavior. The oxidation rate is significantly influenced by pH, with acidic conditions substantially slowing the process.

The following table summarizes the expected stability of ferrous lactate at various pH levels, based on the established kinetics of ferrous iron oxidation. The data is extrapolated from the general rate law for ferrous iron oxidation, which shows a dramatic increase in oxidation rate with increasing pH.[1] It is important to note that these values are illustrative and actual stability will also depend on other factors such as the presence of chelators, antioxidants, and oxygen concentration.

| pH | Predominant Iron Species | Expected Oxidation Rate of Fe²⁺ | Estimated % Ferrous Lactate Remaining (24h, 25°C, in air) | Stability Profile |

| 2.0 | Fe²⁺ | Very Slow | >99% | High stability. The acidic environment inhibits oxidation. |

| 4.0 | Fe²⁺, Fe(OH)⁺ | Slow | ~95-99% | Good stability, suitable for acidic formulations. |

| 6.0 | Fe²⁺, Fe(OH)⁺, Fe(OH)₂ | Moderate | ~70-80% | Moderate stability; oxidation becomes more significant. |

| 7.0 | Fe(OH)⁺, Fe(OH)₂ | Rapid | ~30-50% | Low stability; rapid oxidation to ferric species. |

| 8.0 | Fe(OH)₂ | Very Rapid | <10% | Very low stability; extensive precipitation of ferric hydroxides is likely. |

Note: These are estimated values based on the known kinetics of ferrous iron oxidation. Actual experimental results may vary.

Experimental Protocols

To assess the stability of ferrous lactate under varying pH conditions, a well-defined experimental protocol is essential. The following outlines a comprehensive approach, incorporating sample preparation, analytical determination of ferrous and ferric iron, and data analysis.

Stability Study Setup

This protocol is designed to evaluate the stability of a ferrous lactate solution at different pH values over a specified time period.

a. Materials:

-

Ferrous lactate (pharmaceutical grade)

-

Buffer solutions: pH 2.0, 4.0, 6.0, 7.0, and 8.0 (e.g., citrate-phosphate buffer for pH 2-7, phosphate (B84403) buffer for pH 8)

-

Deionized water (degassed to minimize dissolved oxygen)

-

Volumetric flasks and pipettes

-

pH meter

-

Incubator/climate chamber set to 25°C

b. Sample Preparation:

-

Prepare a stock solution of ferrous lactate (e.g., 1 mg/mL) in degassed deionized water.

-

For each pH condition, pipette a known volume of the ferrous lactate stock solution into a volumetric flask and dilute with the respective buffer solution to the final volume.

-

Transfer aliquots of each buffered solution into separate, sealed containers (e.g., amber glass vials) to minimize light exposure and headspace.

-

Store the samples in an incubator at 25°C.

-

Withdraw samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).

Analytical Method: Spectrophotometric Determination of Ferrous and Total Iron

This method utilizes the reaction of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex for the quantification of Fe²⁺. Total iron is determined after the reduction of any Fe³⁺ to Fe²⁺.

a. Reagents:

-

1,10-Phenanthroline solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline in 100 mL of deionized water.

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is the reducing agent.

-

Sodium acetate (B1210297) buffer (1 M, pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to 5.0 with acetic acid.

-

Standard iron solution (10 µg/mL Fe): Prepare from a certified iron standard.

b. Determination of Ferrous Iron (Fe²⁺):

-

Pipette a known volume of the sample from the stability study into a volumetric flask.

-

Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 3-5).

-

Add the 1,10-phenanthroline solution, dilute to volume with deionized water, and mix well.

-

Allow the color to develop for 10-15 minutes.

-

Measure the absorbance at the wavelength of maximum absorption (approximately 510 nm) using a UV-Vis spectrophotometer.

-

Quantify the Fe²⁺ concentration using a calibration curve prepared from the standard iron solution.

c. Determination of Total Iron:

-

Pipette a known volume of the sample into a volumetric flask.

-

Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Allow the reaction to proceed for at least 10 minutes.

-

Follow steps 2-6 from the ferrous iron determination method.

d. Calculation of Ferric Iron (Fe³⁺):

-

Concentration of Fe³⁺ = Total Iron Concentration - Ferrous Iron Concentration

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of ferrous lactate.

Signaling Pathways of Lactate and Iron

Lactate and iron are not only important for their primary physiological roles but also as signaling molecules that can influence cellular processes. The diagram below illustrates the distinct and potentially interconnected signaling pathways.

Conclusion

The stability of ferrous lactate is critically dependent on the pH of its environment. Acidic conditions (pH < 6) significantly inhibit the oxidation of ferrous to ferric iron, thereby preserving the bioavailability and efficacy of the compound. As the pH approaches neutrality and becomes alkaline, the rate of oxidation increases dramatically, leading to degradation of ferrous lactate and the potential for precipitation of ferric hydroxides. The provided experimental protocol offers a robust framework for quantifying the stability of ferrous lactate under various pH conditions. Furthermore, the emerging understanding of lactate as a signaling molecule that can influence iron homeostasis highlights the complex interplay of these two essential biological components. This knowledge is crucial for the development of stable and effective iron supplement formulations and for a deeper understanding of iron metabolism in various physiological and pathological states.

References

Ferrous Lactate: An In-depth Technical Guide to its Bioavailability as an Iron Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a global health challenge, necessitating the exploration and optimization of various iron sources for supplementation and food fortification. Among the organic iron salts, ferrous lactate (B86563) has garnered attention for its favorable sensory properties and purported high bioavailability. This technical guide provides a comprehensive overview of the bioavailability of ferrous lactate, consolidating data from in-vivo and in-vitro studies, detailing experimental methodologies, and visualizing key physiological pathways.

Mechanism of Ferrous Lactate Absorption

Ferrous lactate, the iron (II) salt of lactic acid, is valued for its high solubility and the ferrous (Fe2+) state of its iron, which is more readily absorbed than the ferric (Fe3+) state.[1][2] Upon ingestion, ferrous lactate dissolves in the gastrointestinal tract, a process facilitated by its trihydrate form which enhances stability and solubility.[1][2] In the acidic environment of the stomach, it dissociates into ferrous ions (Fe2+) and lactate ions.[1][3]

The lactate component can act as a chelating agent, helping to maintain the iron in a soluble form as it moves to the more alkaline environment of the small intestine, thereby enhancing its absorption.[1] The primary site of absorption for these ferrous ions is the duodenum and proximal jejunum.[1][3] The uptake of Fe2+ into the enterocytes (intestinal absorptive cells) is primarily mediated by the Divalent Metal Transporter 1 (DMT1).[2]

Once inside the enterocyte, the absorbed iron enters the intracellular labile iron pool. From here, it can be either stored within the cell in the protein ferritin or transported out of the cell and into the bloodstream via the basolateral transporter ferroportin.[2] Iron exiting the enterocyte is oxidized back to its ferric (Fe3+) state and binds to transferrin, the main iron transport protein in the blood, for distribution to various tissues throughout the body, including the bone marrow for hemoglobin synthesis.[2]

Comparative Bioavailability of Ferrous Lactate

The bioavailability of an iron source is a critical determinant of its efficacy in preventing and treating iron deficiency. Numerous studies have compared the bioavailability of ferrous lactate to other iron compounds, with ferrous sulfate (B86663) often serving as the reference standard due to its widespread use and high bioavailability.

In-Vivo Human Studies

A study involving adult women consuming a meal of rice and vegetable soup seasoned with isotopically labeled iron-fortified fish sauce found that the fractional iron absorption from ferrous lactate was 8.7%, which was significantly lower than the 13.0% absorption from ferrous sulfate under the same conditions.[3]

In-Vitro Studies

In-vitro models, such as those employing simulated gastric and intestinal digestion, provide valuable insights into the bioaccessibility of iron compounds. One such study reported that in a simulated gastric environment, the bioaccessibility of ferrous lactate was 71%, compared to 81% for ferrous sulfate.[4] However, upon transitioning to simulated small intestine conditions, the bioaccessibility of ferrous lactate dropped significantly to 12.8%.[4]

Another in-vitro study utilizing the Caco-2 cell model, a line of human intestinal epithelial cells, found no significant difference in dialyzed iron or ferritin synthesis when comparing infant formulas fortified with either ferrous sulfate or ferrous lactate.[5] This suggests that under these specific experimental conditions, the cellular uptake and subsequent storage of iron from both sources were comparable.

Table 1: Comparative Bioavailability Data for Ferrous Lactate

| Study Type | Subjects/Model | Food Matrix/Vehicle | Ferrous Lactate Bioavailability | Ferrous Sulfate Bioavailability | Reference |

| In-Vivo Human | Adult Women | Fish Sauce with Rice and Vegetable Soup | 8.7% (fractional absorption) | 13.0% (fractional absorption) | [3] |

| In-Vitro | Simulated Gastric Digestion | Not specified | 71% (bioaccessibility) | 81% (bioaccessibility) | [4] |

| In-Vitro | Simulated Gastrointestinal Digestion | Not specified | 12.8% (bioaccessibility) | Not Reported | [4] |

| In-Vitro (Caco-2 cells) | Infant Formula | Milk-based formula | No significant difference in ferritin synthesis | No significant difference in ferritin synthesis | [5] |

Experimental Protocols

In-Vivo Assessment of Iron Bioavailability in Humans (Stable Isotope Incorporation)

This method provides a direct measure of iron absorption in human subjects.

-

Subject Recruitment: Recruit healthy volunteers with defined iron status (e.g., non-anemic women).

-

Isotope Preparation: Prepare isotopically labeled ferrous lactate (e.g., with ⁵⁷Fe) and ferrous sulfate (e.g., with ⁵⁸Fe).

-

Test Meal Administration: Incorporate the labeled iron compounds into a standardized meal. In a crossover design, each subject consumes the meal with either ferrous lactate or ferrous sulfate on separate occasions, with a washout period in between.

-

Blood Sampling: Collect a baseline blood sample before the test meal and a second blood sample approximately 14 days later.

-

Analysis: Measure the enrichment of the stable isotopes in the red blood cells using mass spectrometry.

-

Calculation of Absorption: Calculate the percentage of the administered isotope that has been incorporated into red blood cell hemoglobin, which reflects the amount of iron absorbed and utilized for erythropoiesis.

In-Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability

This model simulates the digestive processes in the human stomach and small intestine and the subsequent uptake of iron by intestinal cells.[3][6]

-

Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports in a bicameral chamber system until they differentiate into a polarized monolayer with characteristics of mature enterocytes.[7]

-

In-Vitro Digestion:

-

Gastric Phase: Suspend the test material (e.g., food fortified with ferrous lactate) in a simulated gastric fluid containing pepsin at an acidic pH (e.g., pH 2.0). Incubate at 37°C with gentle agitation.[6]

-

Intestinal Phase: Adjust the pH of the gastric digest to a neutral pH (e.g., pH 7.0) and add a mixture of pancreatin (B1164899) and bile salts to simulate intestinal digestion. Continue incubation at 37°C.[6]

-

-

Application to Caco-2 Cells: Apply the soluble fraction of the intestinal digest to the apical side of the Caco-2 cell monolayer.

-

Incubation: Incubate the cells for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.

-

Cell Lysis and Ferritin Measurement: Harvest the cells, lyse them, and measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.[3][8]

-

Data Analysis: Compare the ferritin formation in cells exposed to ferrous lactate with that of a reference iron compound (e.g., ferrous sulfate) and a blank control.

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption Pathway

The absorption of non-heme iron, such as that from ferrous lactate, is a tightly regulated process involving several key proteins at the apical and basolateral membranes of the enterocyte.

Caco-2 Cell Bioassay Workflow

The Caco-2 cell bioassay is a widely used in-vitro model to predict iron bioavailability from foods and supplements.

References

- 1. Hemoglobin Regeneration Efficiency and Relative Iron Bioavailability of Four Elemental Iron Powders in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of iron therapy on serum ferritin levels in iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. nutriweb.org.my [nutriweb.org.my]

- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

Spectral Analysis of Ferrous Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of ferrous lactate (B86563) using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details experimental protocols and presents quantitative data to facilitate the characterization of this important iron supplement.

Introduction

Ferrous lactate (C₆H₁₀FeO₆) is an iron salt of lactic acid commonly used as an iron supplement for the treatment of iron-deficiency anemia and for food fortification. Its characterization is crucial for quality control, formulation development, and understanding its biological interactions. Spectroscopic techniques like UV-Vis and FTIR are powerful tools for elucidating the structural and electronic properties of ferrous lactate.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For ferrous lactate in an aqueous solution, the UV-Vis spectrum is primarily influenced by the presence of the ferrous iron (Fe²⁺) ion, as the lactate component does not exhibit significant absorption in the UV-Vis range.

It is important to note that the direct UV-Vis spectral data for aqueous ferrous lactate is not extensively reported in publicly available literature. The analysis of ferrous iron in solution by UV-Vis spectrophotometry is typically performed after complexation with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl.[1][2][3] These agents form intensely colored complexes with Fe²⁺, which have strong absorbance in the visible region, allowing for sensitive quantification.[1][2][3] For instance, the ferroin (B110374) complex ([Fe(phen)₃]²⁺) exhibits a maximum absorbance (λmax) at approximately 510 nm.[3][4] Without a complexing agent, the aquated Fe(II) ion has a very weak, broad absorption in the visible region, making direct quantification challenging.[1]

Table 1: UV-Vis Spectral Data for Ferrous Iron Complexes

| Complexing Agent | Complex Formed | λmax (nm) |

| 1,10-Phenanthroline | [Fe(phen)₃]²⁺ | ~510 |

| 2,2'-Bipyridyl | [Fe(bpy)₃]²⁺ | ~522 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of ferrous lactate reveals characteristic peaks corresponding to the lactate ligand and the influence of the ferrous ion.

Table 2: Characteristic FTIR Absorption Bands of Ferrous Lactate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400 (broad) | O-H stretching | Hydroxyl group and water of hydration | [5] |

| ~2980 | C-H stretching | Methyl group (CH₃) | [6] |

| ~1569 - 1585 | Asymmetric COO⁻ stretching | Carboxylate group | [7] |

| ~1420 | Symmetric COO⁻ stretching | Carboxylate group | [7] |

| ~1130 | C-O stretching | Secondary alcohol | [7] |

| ~1045 | C-C stretching | Carbon skeleton | [7] |

| Below 600 | Fe-O stretching | Metal-oxygen bond | [5] |

The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl group of the lactate moiety and any associated water molecules. The distinct peaks for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) confirm the salt form of the molecule. The position of these carboxylate peaks can be influenced by the coordination with the ferrous ion.

Experimental Protocols

UV-Vis Spectroscopy of Ferrous Lactate Solution (via Complexation)

This protocol describes the determination of ferrous iron concentration in a ferrous lactate sample using the 1,10-phenanthroline method.

Materials:

-

Ferrous lactate

-

Deionized water

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v)

-

1,10-phenanthroline solution (0.1% w/v in ethanol)

-

Sodium acetate (B1210297) buffer (1 M)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of ferrous lactate of known concentration in deionized water. From this stock, prepare a series of standard solutions of decreasing concentrations.

-

Sample Preparation: Accurately weigh a sample of ferrous lactate and dissolve it in a known volume of deionized water.

-

Complexation Reaction:

-

To a specific volume of each standard and the sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

-

Add 5 mL of the 1,10-phenanthroline solution.

-

Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (around 3.5-6.5).

-

Dilute to the final volume with deionized water and mix thoroughly.

-

Allow the solutions to stand for at least 15 minutes for full color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of the iron(II)-phenanthroline complex (~510 nm).

-

Use a blank solution (containing all reagents except the iron source) to zero the instrument.

-

Measure the absorbance of each standard and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of ferrous iron in the sample solution by interpolating its absorbance on the calibration curve.

-

FTIR Spectroscopy of Solid Ferrous Lactate (KBr Pellet Method)

This protocol describes the acquisition of an FTIR spectrum of solid ferrous lactate using the potassium bromide (KBr) pellet technique.[8][9][10]

Materials:

-

Ferrous lactate, finely powdered

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set[11]

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the ferrous lactate sample and 100-200 mg of dry KBr powder into an agate mortar.[9] The typical sample to KBr ratio is about 1:100.[8]

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[8] This step is crucial for obtaining a high-quality spectrum.

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups in ferrous lactate.

-

Signaling Pathways Involving Lactate and Iron Homeostasis

Recent research has highlighted the role of lactate as a signaling molecule in regulating iron metabolism. Two key pathways are the lactate-mediated regulation of hepcidin (B1576463) and the facilitation of cellular iron uptake.

Lactate-Mediated Regulation of Hepcidin Expression

Lactate can increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[12][13][14] This pathway involves the activation of soluble adenylyl cyclase (sAC).

References

- 1. analytical chemistry - Why iron(II) spectrometry is not measured in distilled water and it requires a complexing agent like o-Phen? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. s4science.at [s4science.at]

- 3. mt.com [mt.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate modulates iron metabolism by binding soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

Ferrous Lactate: A Technical Examination of Hydrated and Anhydrous Forms for Pharmaceutical Development

For Immediate Release

EMMERTHAL, Germany – December 16, 2025 – In the realm of pharmaceutical iron supplementation and food fortification, ferrous lactate (B86563) stands out for its favorable bioavailability and tolerability.[1][2] This technical guide provides an in-depth analysis of the core differences between ferrous lactate hydrate (B1144303) and its anhydrous counterpart, offering critical insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this paper synthesizes available data and established principles of solid-state chemistry to illuminate the distinct characteristics of each form.

Physicochemical Properties: A Comparative Overview

Ferrous lactate, the iron(II) salt of lactic acid, is a greenish-white crystalline powder.[3][4] It is commercially available primarily in its hydrated forms, most commonly as the dihydrate and trihydrate.[3][5] The anhydrous form is less common and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[5]

The presence of water molecules within the crystal lattice of the hydrated forms significantly influences the compound's physical and chemical properties.[6][7] Generally, hydrates exhibit greater thermodynamic stability under typical storage conditions compared to their anhydrous counterparts.[8] However, this stability can come at the cost of lower solubility and potentially altered bioavailability.[8]

| Property | Ferrous Lactate Hydrate (Dihydrate/Trihydrate) | Ferrous Lactate Anhydrous | References |

| Chemical Formula | C₆H₁₀FeO₆ · 2H₂O (Dihydrate) / C₆H₁₀FeO₆ · 3H₂O (Trihydrate) | C₆H₁₀FeO₆ | [4][9] |

| Molecular Weight | 270.02 g/mol (Dihydrate) / 288.03 g/mol (Trihydrate) | 233.98 g/mol | [4][9] |

| Appearance | Greenish-white powder or crystals | Greenish to yellowish crystalline powder | [3][5] |

| Solubility in Water | Sparingly soluble to soluble | Presumed to be more soluble than hydrates | [3][10][11] |

| Hygroscopicity | Less hygroscopic | Highly hygroscopic | [5] |

| Stability | Generally more stable under normal storage conditions | Less stable upon exposure to moisture, prone to oxidation | [2][8] |

Stability Considerations

The stability of an active pharmaceutical ingredient (API) is paramount to ensure its efficacy and safety over its shelf life. The water of hydration in ferrous lactate plays a crucial role in stabilizing the crystal lattice.[12]

Hydrated Forms: Ferrous lactate hydrates are generally more stable and less susceptible to oxidation when stored under appropriate conditions.[2] The water molecules are an integral part of the crystal structure, which can protect the ferrous (Fe²⁺) ion from oxidation to the less bioavailable ferric (Fe³⁺) state.[3]

Anhydrous Form: The anhydrous form of ferrous lactate is inherently less stable due to its hygroscopic nature.[5] Upon exposure to humidity, it will readily absorb water, which can lead to deliquescence and accelerate the oxidation of Fe²⁺ to Fe³⁺.[13] This degradation not only reduces the bioavailability of the iron but can also lead to changes in the physical properties of the formulation, such as color and dissolution rate.[3]

Solubility and Dissolution Profile

The rate and extent to which a drug dissolves are critical determinants of its bioavailability. The general principle in solid-state chemistry is that anhydrous forms of a drug are often more soluble and have a faster dissolution rate than their hydrated counterparts.[8] This is because the hydration process in the crystal lattice of the hydrate requires energy to be overcome for the salt to dissolve.

Bioavailability and Mechanism of Absorption

Ferrous lactate is valued for its high bioavailability compared to some other iron salts.[1][2] The iron is absorbed in the duodenum and upper jejunum.[1][12] For absorption to occur, iron must be in its soluble, ferrous (Fe²⁺) form.[12]

Theoretically, the potentially higher initial solubility of anhydrous ferrous lactate could lead to a more rapid presentation of ferrous ions for absorption. However, the stability of the hydrated form in the gastrointestinal tract may ensure a more sustained release of ferrous ions, potentially leading to comparable or even superior overall absorption. It is important to note that various factors within the gastrointestinal lumen can affect iron absorption, and in vivo studies would be necessary to definitively compare the bioavailability of the two forms.

The absorption of ferrous iron into enterocytes is a multi-step process.

References

- 1. What is Ferrous lactate trihydrate used for? [synapse.patsnap.com]

- 2. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]

- 3. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]

- 4. Ferrous Lactate or Iron Lactate Manufacturers [lacticacid.net]

- 5. Page loading... [wap.guidechem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferrous lactate dihydrate | C6H14FeO8 | CID 44601132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ferrous Lactate Dihydrate FCC Powder Manufacture Shanpar [shanpar.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

- 13. ruipugroup.com [ruipugroup.com]

Thermogravimetric Analysis of Ferrous Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ferrous lactate (B86563). Due to a lack of extensive specific literature on the TGA of ferrous lactate, this guide synthesizes information from the analysis of analogous iron carboxylates, such as ferrous gluconate, ferrous citrate, and general principles of metal lactate thermal decomposition. The presented decomposition pathways, quantitative data, and experimental protocols are therefore based on established chemical principles and data from related compounds, offering a robust predictive framework for researchers.

Introduction to Ferrous Lactate and Thermogravimetric Analysis

Ferrous lactate, the iron(II) salt of lactic acid, is a widely utilized iron supplement in pharmaceuticals and a food additive for iron fortification. Its chemical formula is typically represented as C₆H₁₀FeO₆, often found in hydrated forms such as the dihydrate or trihydrate. The thermal stability and decomposition characteristics of ferrous lactate are critical parameters for its use in drug formulation and manufacturing, as they influence storage conditions, shelf-life, and behavior during thermal processing.

Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability and composition of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information on dehydration, desolvation, decomposition, and oxidation processes.

Postulated Thermal Decomposition Pathway of Ferrous Lactate

The thermal decomposition of ferrous lactate is expected to proceed in distinct stages, highly dependent on the atmospheric conditions (inert or oxidizing). The following sections detail the postulated decomposition pathways for ferrous lactate dihydrate (C₆H₁₀FeO₆·2H₂O).

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition is expected to occur in three main stages:

-

Dehydration: The initial mass loss corresponds to the removal of water of hydration.

-

Decomposition of Anhydrous Lactate: The lactate moiety decomposes, likely forming an intermediate such as iron(II) carbonate (FeCO₃) or iron(II) oxalate (B1200264) (FeC₂O₄), with the release of organic volatiles.

-

Final Decomposition to Iron Oxide: The intermediate further decomposes to yield iron(II) oxide (wüstite, FeO) and carbon monoxide/dioxide. At higher temperatures, disproportionation of FeO to metallic iron (Fe) and magnetite (Fe₃O₄) is possible.

The overall proposed reaction sequence is: C₆H₁₀FeO₆·2H₂O(s) → C₆H₁₀FeO₆(s) + 2H₂O(g) C₆H₁₀FeO₆(s) → FeCO₃(s) + volatile organic products FeCO₃(s) → FeO(s) + CO₂(g)

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition process is accompanied by the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.

-

Dehydration: Similar to the inert atmosphere, the first step is the loss of water molecules.

-

Oxidative Decomposition: The anhydrous ferrous lactate undergoes oxidative decomposition. This is a complex process involving the breakdown of the lactate ligands and the simultaneous oxidation of the iron center.

-

Formation of Ferric Oxide: The final residue is typically the most stable iron oxide, hematite (B75146) (α-Fe₂O₃).

The overall proposed reaction in an oxidizing atmosphere is: 4(C₆H₁₀FeO₆·2H₂O)(s) + 27O₂(g) → 2Fe₂O₃(s) + 24CO₂(g) + 28H₂O(g)

Data Presentation: Theoretical Quantitative Analysis

The following tables summarize the theoretical mass loss for each stage of the postulated decomposition of ferrous lactate dihydrate (Molar Mass: 269.98 g/mol ).

Table 1: Theoretical Mass Loss of Ferrous Lactate Dihydrate in an Inert Atmosphere

| Decomposition Stage | Proposed Reaction | Temperature Range (°C) (Estimated) | Theoretical Mass Loss (%) |

| Dehydration | C₆H₁₀FeO₆·2H₂O → C₆H₁₀FeO₆ + 2H₂O | 100 - 200 | 13.34% |

| Lactate Decomposition | C₆H₁₀FeO₆ → FeCO₃ + ... | 200 - 400 | ~47.04% (relative to anhydrous) |

| Carbonate Decomposition | FeCO₃ → FeO + CO₂ | 400 - 600 | 37.95% (of FeCO₃) |

| Overall | C₆H₁₀FeO₆·2H₂O → FeO + ... | 100 - 600 | 73.33% |

Table 2: Theoretical Mass Loss of Ferrous Lactate Dihydrate in an Oxidizing Atmosphere

| Decomposition Stage | Proposed Overall Reaction | Temperature Range (°C) (Estimated) | Theoretical Mass Loss (%) |

| Dehydration & Oxidative Decomposition | 4(C₆H₁₀FeO₆·2H₂O) + 27O₂ → 2Fe₂O₃ + 24CO₂ + 28H₂O | 100 - 600 | 70.36% |

Note: The temperature ranges are estimates based on the thermal analysis of similar iron carboxylates and should be determined experimentally.

Experimental Protocols

The following is a representative experimental protocol for the thermogravimetric analysis of ferrous lactate.

4.1 Instrumentation

-

A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.

-

Alumina or platinum crucibles.

-

A microbalance with a precision of at least 0.01 mg.

4.2 Sample Preparation

-

Ensure the ferrous lactate sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the ferrous lactate sample into a pre-tared TGA crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

4.3 TGA Method Parameters

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

For inert conditions: High purity nitrogen at a flow rate of 50 mL/min.

-

For oxidizing conditions: Dry air or oxygen at a flow rate of 50 mL/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

4.4 Data Analysis

-

Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

-

Determine the onset and end temperatures for each distinct mass loss event.

-

Calculate the percentage mass loss for each decomposition stage and compare it with the theoretical values to elucidate the decomposition mechanism.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the postulated thermal decomposition pathways of ferrous lactate dihydrate.

Caption: Postulated decomposition of ferrous lactate in an inert atmosphere.

Caption: Postulated decomposition of ferrous lactate in an oxidizing atmosphere.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of ferrous lactate based on theoretical calculations and analogies with similar iron compounds. The proposed multi-step decomposition in an inert atmosphere to FeO and a single-step oxidative decomposition to Fe₂O₃ in air offer a predictive framework for experimental design and data interpretation. Researchers are encouraged to use the provided experimental protocol as a starting point and to correlate TGA results with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), for a more complete characterization of the thermal behavior of ferrous lactate.

Ferrous Lactate (CAS 5905-52-2): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous lactate (B86563), an iron (II) salt of lactic acid, is a highly bioavailable source of iron with significant applications in the treatment of iron-deficiency anemia. Beyond its established role in hematology, emerging research has highlighted its involvement in fundamental cellular processes, including iron uptake and metabolism, oxidative stress responses, and the modulation of signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the core research applications of ferrous lactate, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and drug development professionals in their exploration of this versatile compound.

Treatment of Iron-Deficiency Anemia

Ferrous lactate is a well-established and effective oral iron supplement for the treatment of iron-deficiency anemia due to its high bioavailability and favorable tolerability profile.[1][2]

Clinical Efficacy

A clinical study comparing the efficacy of ferrous lactate and ferrous succinate (B1194679) in patients with iron-deficiency anemia demonstrated the therapeutic potential of ferrous lactate.

| Parameter | Ferrous Lactate Group (n=31) | Ferrous Succinate Group (n=25) | p-value |

| Total Efficacy Rate (6 weeks) | 96.77% | 100.00% | >0.05 |

Table 1: Comparison of the total efficacy rate of ferrous lactate and ferrous succinate in the treatment of iron-deficiency anemia. The difference in efficacy between the two treatments was not statistically significant.

Experimental Protocol: Assessment of Iron Bioavailability in a Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to assess iron bioavailability.

Objective: To determine the cellular uptake of iron from ferrous lactate.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Ferrous lactate solution (prepared fresh)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bicinchoninic acid (BCA) protein assay kit

-

Ferritin ELISA kit

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days, with media changes every 2-3 days.

-

Iron Treatment:

-

Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.

-

Prepare a ferrous lactate solution in HBSS at the desired concentration (e.g., 100 µM).

-

Add the ferrous lactate solution to the apical side of the Transwell inserts.

-

Incubate for 2 hours at 37°C.

-

-

Cell Lysis and Analysis:

-

After incubation, wash the cells three times with HBSS to remove extracellular iron.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the total protein concentration of the cell lysates using the BCA protein assay.

-

Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin concentration is an indicator of intracellular iron levels.

-

-

Data Analysis: Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake per milligram of cell protein.

Cellular Iron Metabolism and Oxidative Stress

Ferrous lactate, as a source of ferrous iron (Fe²⁺), plays a crucial role in cellular iron metabolism and can participate in redox reactions, including the Fenton reaction, which generates reactive oxygen species (ROS).

The Fenton Reaction and Hydroxyl Radical Generation

The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). While lactate can chelate iron, it can also paradoxically enhance hydroxyl radical generation under certain conditions.

Experimental Protocol: Quantification of Hydroxyl Radical Generation

Objective: To quantify the generation of hydroxyl radicals from the Fenton reaction in the presence of ferrous lactate.

Materials:

-

Ferrous lactate

-

Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fast Blue BB salt

-

Toluene/butanol extraction agent

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing a known concentration of ferrous lactate in a suitable buffer at physiological pH.

-

Add DMSO, which acts as a trap for hydroxyl radicals, forming methane (B114726) sulfinic acid (MSA).

-

Initiate the reaction by adding H₂O₂.

-

-

Detection of Methane Sulfinic Acid:

-

After a defined reaction time, add Fast Blue BB salt, which reacts with MSA to form a colored diazosulfone product.

-

Extract the diazosulfone into a toluene/butanol mixture.

-

-

Quantification:

-

Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the appropriate wavelength.

-

Generate a standard curve using known concentrations of MSA to quantify the amount of hydroxyl radical produced.

-

Signaling Pathway: Ferrous Lactate in the Fenton Reaction

The following diagram illustrates the role of ferrous lactate in the Fenton reaction, leading to the generation of hydroxyl radicals.

Regulation of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Lactate, the conjugate base of lactic acid, has been shown to stabilize HIF-1α even under normoxic conditions. This effect is, in part, mediated by the ability of lactate to increase the intracellular labile iron pool, which can influence the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation.

Experimental Protocol: Western Blot Analysis of HIF-1α Stabilization

Objective: To investigate the effect of ferrous lactate on HIF-1α protein levels in cultured cells.

Materials:

-

Human cell line (e.g., HeLa or HepG2)

-

Cell culture medium and supplements

-

Ferrous lactate solution

-

Cobalt chloride (CoCl₂, positive control for HIF-1α induction)

-

Protein lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against HIF-1α

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of ferrous lactate for a specified time (e.g., 4-24 hours). Include a positive control group treated with CoCl₂ and an untreated control group.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration using the BCA assay.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-HIF-1α antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in HIF-1α protein levels.

-

Signaling Pathway: Lactate-Mediated HIF-1α Stabilization

The following diagram illustrates the proposed mechanism by which lactate, and by extension ferrous lactate, can lead to the stabilization of HIF-1α.

Role in Cancer Biology: Modulation of Amphiregulin and COX-2

Recent research has implicated certain iron compounds in the progression of colorectal cancer. A study investigating the effects of various iron supplements on colon cancer cell lines found that ferrous lactate can influence the expression of pro-oncogenic and pro-inflammatory markers.